BenchChemオンラインストアへようこそ!

(4-Fluorobutyl)ZINC bromide

PET imaging nucleoside transporter HSV1-TK

(4-Fluorobutyl)zinc bromide (CAS 1037176-28-5, MW 220.4 g/mol, C4H8BrFZn) is an organozinc reagent supplied as a 0.50 M solution in THF, optimized for Pd-catalyzed Negishi cross-coupling reactions to introduce a terminal 4-fluorobutyl group into complex molecules. Its primary documented application is in the synthesis of 5-fluoroalkylated pyrimidine nucleosides, which serve as precursors for 18F-labeled PET imaging probes targeting HSV1-tk reporter gene expression.

Molecular Formula C4H8BrFZn
Molecular Weight 220.4 g/mol
Cat. No. B15394010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorobutyl)ZINC bromide
Molecular FormulaC4H8BrFZn
Molecular Weight220.4 g/mol
Structural Identifiers
SMILES[CH2-]CCCF.[Zn+]Br
InChIInChI=1S/C4H8F.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1
InChIKeyBJVYDCWYIKUSJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorobutyl)ZINC Bromide: A Key C4-Fluoroalkyl Organozinc Reagent for Nucleoside PET Tracer Synthesis


(4-Fluorobutyl)zinc bromide (CAS 1037176-28-5, MW 220.4 g/mol, C4H8BrFZn) is an organozinc reagent supplied as a 0.50 M solution in THF, optimized for Pd-catalyzed Negishi cross-coupling reactions to introduce a terminal 4-fluorobutyl group into complex molecules . Its primary documented application is in the synthesis of 5-fluoroalkylated pyrimidine nucleosides, which serve as precursors for 18F-labeled PET imaging probes targeting HSV1-tk reporter gene expression [1]. The reagent enables the construction of a Csp3–Csp2 bond between an unactivated fluoroalkyl chain and a nucleoside scaffold, a transformation critical for generating imaging agents with controlled lipophilicity and biological activity [1].

Why Generic Substitution Fails for (4-Fluorobutyl)ZINC Bromide: Chain-Length-Dependent Pharmacology and Imaging Performance


The 4-fluorobutyl group introduced by this reagent cannot be freely replaced with shorter (3-fluoropropyl) or longer (5-fluoropentyl) chains because key pharmacological parameters—including lipophilicity (logP), cellular uptake magnitude and kinetics, and HSV1-TK selectivity—are exquisitely chain-length dependent [1]. Substituting a non-fluorinated butylzinc reagent would eliminate the terminal fluorine, precluding the critical 18F radiolabeling step required for PET imaging [1]. Furthermore, replacing zinc with magnesium (Grignard) would sacrifice the superior functional group tolerance characteristic of organozinc reagents in Negishi couplings, limiting the scope of compatible electrophiles [2]. The quantitative evidence below demonstrates that the 4-carbon spacer confers a distinct balance of properties not replicated by adjacent homologs.

(4-Fluorobutyl)ZINC Bromide: Quantitative Differential Evidence for Scientific Selection


Cellular Uptake: 4-Fluorobutyl Matches the Highest Accumulation Among 2'-Deoxyuridine Tracers

The 5-(4-fluorobutyl)-2'-deoxyuridine (FBuDU) product, synthesized via (4-fluorobutyl)zinc bromide, achieved cellular uptake of 8.4 ± 0.7% per 10^6 RG2TK+ cells at 2 hours, statistically equivalent to the 3-fluoropropyl analog (FPrDU, 8.2 ± 1.5%) but 1.9-fold higher than the 5-fluoropentyl analog (FPeDU, 4.4 ± 1.1%) [1]. This places the 4-carbon chain at the top of the uptake hierarchy for the 2'-deoxyuridine series, with the additional observation that FBuDU uptake continued to rise steadily at 2 hours while FPrDU uptake had already plateaued [1].

PET imaging nucleoside transporter HSV1-TK cellular pharmacokinetics

Lipophilicity (logP): 4-Fluorobutyl Chain Achieves Near-Neutral logP Optimal for Blood-Brain Barrier Penetration

The 5-(4-fluorobutyl)-2'-deoxyuridine (FBuDU) product exhibits a logP of −0.24 ± 0.02 at pH 7.4, which is closest to neutrality among the three chain lengths tested. The 3-fluoropropyl analog (FPrDU) is more hydrophilic (logP −0.57 ± 0.09), while the 5-fluoropentyl analog (FPeDU) crosses into positive lipophilicity (logP 0.23 ± 0.02) [1]. The reference tracer [125I]FIAU has a logP of 0.05 ± 0.01 in the same system [1].

lipophilicity logP blood-brain barrier PET tracer design

Inhibitory Potency: 4-Fluorobutyl Derivative Shows Intermediate IC50 with Potential Favorable Selectivity Implications

The non-radioactive FBuDU (4-fluorobutyl derivative) inhibits [125I]FIAU accumulation in RG2TK+ cells with an IC50 of 34.5 ± 3.7 μM, which is 4.5-fold weaker than the 3-fluoropropyl analog FPrDU (IC50 7.6 ± 0.5 μM) but comparable to the 5-fluoropentyl analog FPeDU (IC50 36.8 ± 8.3 μM) [1]. All three 5-fluoroalkyl pyrimidines were at least 10-fold less potent than the clinical reference FIAU (IC50 0.7 ± 0.1 μM) [1].

HSV1-TK inhibition IC50 substrate selectivity nucleoside analog

Selectivity Index: 4-Fluorobutyl Tracer Balances Uptake and Background Signal

The uptake selectivity index (RG2TK+/RG2 ratio) for [18F]FBuDU is 14.9 ± 4.0, which is significantly lower than [18F]FPrDU (20.5 ± 4.4, P<0.0007) and [18F]FPeDU (19.9 ± 6.9, P<0.05) [1]. The lower selectivity index of FBuDU is driven primarily by its slightly higher background uptake in control RG2 cells (0.59 ± 0.16% vs 0.41 ± 0.07% for FPrDU and 0.23 ± 0.07% for FPeDU) [1].

uptake selectivity HSV1-TK reporter gene signal-to-background ratio PET imaging

Radiochemical Yield Parity with Distinct logP Position Supports 4-Carbon Selection for Tracer Optimization Panels

The radiochemical yield (RCY, decay-corrected) for [18F]FBuDU is 20.8 ± 4.7%, statistically equivalent to [18F]FPrDU (21.6 ± 2.4%) despite the two tracers occupying markedly different positions on the lipophilicity scale (−0.24 vs. −0.57 logP) [1]. The 5-fluoropentyl analog [18F]FPeDU achieved a higher RCY of 35.2 ± 2.6% but with a positive logP of 0.23 [1]. All three tracers maintained >99% radiochemical purity [1].

radiochemical yield 18F-fluorination tracer development lead optimization

Optimal Application Scenarios for (4-Fluorobutyl)ZINC Bromide Based on Quantitative Differentiation Evidence


CNS PET Tracer Development Requiring Near-Neutral Lipophilicity

When designing 18F-labeled PET tracers intended for brain imaging, the 4-fluorobutyl chain provides a logP of −0.24—closest to neutrality among the three fluoroalkyl chain lengths evaluated [1]. This near-neutral lipophilicity is within the optimal range for passive blood-brain barrier penetration while minimizing non-specific binding. Researchers developing HSV1-TK reporter gene imaging agents for neurological applications should prioritize (4-fluorobutyl)zinc bromide as the Negishi coupling partner to access this favorable physicochemical profile [1].

Extended Time-Window PET Imaging Protocols

In preclinical or clinical PET studies requiring prolonged imaging windows (≥2 hours post-injection), the 4-fluorobutyl derivative FBuDU demonstrates a key pharmacokinetic advantage: cellular uptake continues to rise steadily at 2 hours without plateauing, unlike the 3-fluoropropyl analog whose uptake has already reached a plateau [1]. This sustained accumulation pattern may yield higher target-tissue contrast in delayed imaging protocols. (4-Fluorobutyl)zinc bromide should be the reagent of choice when synthesizing tracers destined for extended time-course PET studies [1].

Fluoroalkyl Chain-Length SAR Studies in Nucleoside Drug Discovery

For medicinal chemistry programs exploring 5-fluoroalkyl pyrimidine nucleosides as therapeutic or imaging agents, a complete chain-length SAR panel is essential. The 4-fluorobutyl group occupies a critical middle position in this panel, providing the highest absolute cellular uptake (8.4% per 10^6 cells), intermediate IC50 (34.5 μM), and distinct logP (−0.24) compared to the 3-carbon and 5-carbon extremes [1]. (4-Fluorobutyl)zinc bromide enables efficient, one-step installation of this essential SAR point via Pd-catalyzed Negishi cross-coupling onto protected 5-iodo-nucleoside substrates [1].

Radiolabeling Precursor Synthesis Where Balanced RCY and logP Are Both Required

When a radiolabeling program requires both acceptable radiochemical yield (≥20% RCY) and a logP within ±0.25 of neutrality, the 4-fluorobutyl chain is uniquely qualified. The 3-fluoropropyl chain, despite similar RCY, is overly hydrophilic (logP −0.57), while the 5-fluoropentyl chain, despite higher RCY (35.2%), is lipophilic (logP 0.23) [1]. (4-Fluorobutyl)zinc bromide is therefore the only reagent that delivers this balanced profile, making it indispensable for radiolabeling precursor synthesis when both manufacturing efficiency and favorable biodistribution are co-requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluorobutyl)ZINC bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.